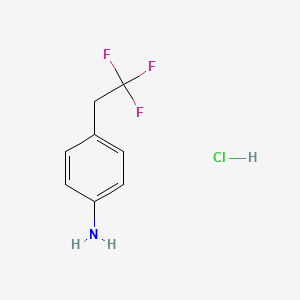

4-(2,2,2-Trifluoroethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

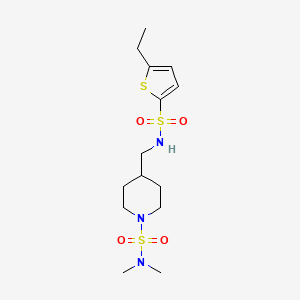

4-(2,2,2-Trifluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3N . It is a derivative of aniline, which is substituted with a trifluoroethyl group .

Synthesis Analysis

The synthesis of this compound can be achieved through an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This process uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is a one-pot N–H insertion conducted via cascade diazotization/ N -trifluoroethylation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (aniline) substituted with a trifluoroethyl group . The InChI code for this compound is 1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2 .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its synthesis, which involves an N-trifluoroethylation of anilines . This reaction is catalyzed by iron porphyrin and uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 211.61 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines : An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as a fluorine source is a significant development. This one-pot reaction utilizes primary amines and secondary anilines to yield a range of N-trifluoroethylated anilines efficiently (Ren et al., 2021).

Silver-Catalyzed N-Trifluoroethylation of Anilines : Silver-catalyzed N-trifluoroethylation of anilines and O-trifluoroethylation of amides with 2,2,2-trifluorodiazoethane is an innovative approach. It likely involves silver carbene insertion as a key step (Luo et al., 2015).

Synthesis of Novel Compounds

- Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones : Utilizing N-(1-ethoxy-2,2,2-trifluoroethyl)anilines, derived from trifluoroacetaldehyde ethyl hemiacetal and aniline, this method synthesizes 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones with high efficiency (Gong & Kato, 2004).

Material Science and Nanotechnology

Vibrational Analysis in Material Science : The vibrational analysis of related compounds, like 4-chloro-3-(trifluoromethyl)aniline, is crucial for understanding material properties. The study involves Fourier Transform-Infrared and Raman techniques and theoretical density functional theory computations (Revathi et al., 2017).

Synthesis of Dendrimers for Organic Materials : The synthesis and structure of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit offer insights into creating organic materials with unique properties (Morar et al., 2018).

Advanced Chemical Studies

- Dearomatization of Anilines : The coordination of anilines to pentaammineosmium(II) allows for ligand-based reactivity and dearomatization, demonstrating the versatility of aniline derivatives in advanced chemical reactions (Kolis et al., 1996).

Corrosion Science

- Corrosion Inhibition Studies : Synthesized compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, which are related to 4-(2,2,2-trifluoroethyl)aniline hydrochloride, have been studied for their efficacy in inhibiting the corrosion of metals, demonstrating potential industrial applications (Daoud et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)5-6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBBKDRGDSUGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

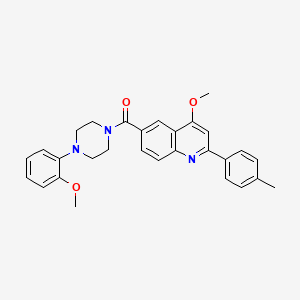

![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)

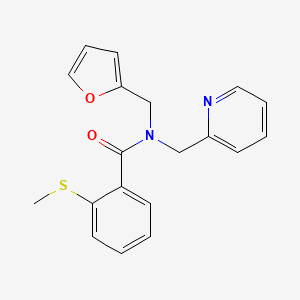

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)

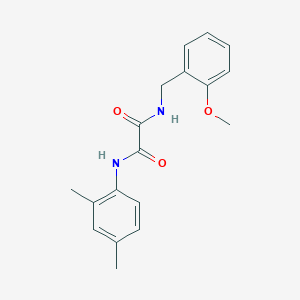

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)